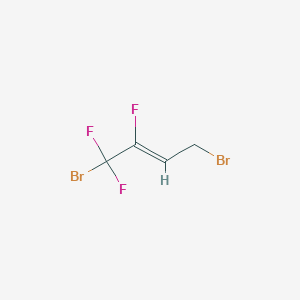

(Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H3Br2F3 |

|---|---|

Molecular Weight |

267.87 g/mol |

IUPAC Name |

(Z)-1,4-dibromo-1,1,2-trifluorobut-2-ene |

InChI |

InChI=1S/C4H3Br2F3/c5-2-1-3(7)4(6,8)9/h1H,2H2/b3-1- |

InChI Key |

VHSKOJYDDTXSAC-IWQZZHSRSA-N |

Isomeric SMILES |

C(/C=C(/C(F)(F)Br)\F)Br |

Canonical SMILES |

C(C=C(C(F)(F)Br)F)Br |

Origin of Product |

United States |

Advanced Methodologies for the Stereoselective Synthesis of Z 1,4 Dibromo 1,1,2 Trifluoro 2 Butene

Strategies for Precursor Synthesis and Stereocontrol in Fluoroalkene Generation

The cornerstone of synthesizing (Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene lies in the strategic construction of a suitable fluoroalkene precursor with the desired Z-geometry. A variety of methods have been developed for the stereoselective synthesis of fluoroalkenes, which can be adapted for this purpose. beilstein-journals.orgnih.gov

One effective strategy involves the use of fluorine-containing building blocks. beilstein-journals.org For instance, reactions employing fluorine-containing Horner-Wadsworth-Emmons reagents often lead to E-selective olefination. nih.gov However, to achieve the desired Z-selectivity, alternative approaches are necessary. The Julia-Kocienski olefination, utilizing fluorinated sulfones, has shown promise in controlling the stereochemistry of the resulting double bond, with bulky substituents generally favoring the formation of (Z)-alkenes.

Another powerful approach is the hydrofluorination of alkynes. Gold(I) catalysis has been demonstrated to be effective in the regio- and stereoselective hydrofluorination of alkynes. acs.orgfigshare.com By employing directing groups, it is possible to achieve predictable conversion of an alkyne to a Z-vinyl fluoride. figshare.com For example, carbonyl groups can direct the Au(I)-catalyzed hydrofluorination of alkynes to produce fluoroalkenes with significant regioselectivity. acs.org The choice of the fluorinating reagent is also crucial; reagents like DMPU/HF have been shown to be compatible with cationic metal catalysts and offer high regioselectivity in the synthesis of fluoroalkenes from alkynes. organic-chemistry.org

Furthermore, the stereocontrolled synthesis of bromofluoroalkenes has been achieved through an addition/elimination reaction of organolithium reagents to silylated β,β-difluorostyrene derivatives, followed by a bromination/desilicobromination reaction, affording high Z-selectivity. acs.orgnih.govacs.org Although this method is demonstrated for different substrates, the underlying principles could be adapted for the synthesis of the target molecule's precursor.

Regioselective and Stereospecific Dibromination Pathways

Once the (Z)-1,1,2-trifluoro-2-butene precursor is synthesized, the next critical step is the regioselective and stereospecific introduction of two bromine atoms at the C1 and C4 positions. This can be achieved through either radical-mediated or ionic bromination pathways.

Radical-Mediated Bromination Approaches

Free radical bromination offers a viable route for the allylic bromination of the trifluorobutene precursor. byjus.com This process typically involves the use of a radical initiator, such as UV light or a chemical initiator like AIBN, to generate bromine radicals from a bromine source like N-bromosuccinimide (NBS). nih.gov The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. byjus.com

The propagation step involves the abstraction of an allylic hydrogen atom by a bromine radical to form a resonance-stabilized allylic radical. This radical then reacts with a bromine source to yield the allylic bromide and a new bromine radical, continuing the chain. byjus.com For the synthesis of this compound, careful control of reaction conditions is necessary to favor dibromination at the desired positions while preserving the Z-configuration of the double bond. The stability of the intermediate allylic radical will play a key role in the regioselectivity of the bromination.

Recent advancements in photoredox catalysis provide milder conditions for generating radicals. rsc.orgresearchgate.net For instance, an iridium photocatalyst can generate a fluoroalkyl radical from a fluoroalkyl bromide, and a copper catalyst can then promote the formation of the carbon-bromine bond. rsc.orgresearchgate.net This dual catalytic system operates under visible light irradiation and could potentially be adapted for the controlled dibromination of the fluoroalkene precursor. rsc.orgresearchgate.net

Ionic Bromination Mechanisms

Ionic bromination of alkenes typically proceeds through an electrophilic addition mechanism. libretexts.orgyoutube.com The reaction of an alkene with bromine (Br₂) leads to the formation of a cyclic bromonium ion intermediate. libretexts.orgmasterorganicchemistry.com Subsequent nucleophilic attack by a bromide ion occurs from the backside, resulting in anti-addition of the two bromine atoms across the double bond. masterorganicchemistry.commasterorganicchemistry.com

However, for the synthesis of this compound, the goal is allylic bromination rather than addition to the double bond. Ionic conditions can be employed for allylic bromination using reagents like NBS in the presence of an acid catalyst. The electron-withdrawing nature of the trifluoromethyl group in the precursor will influence the reactivity of the double bond towards electrophilic attack. The presence of fluorine substituents can affect the symmetry and charge distribution of the intermediate halonium ions, thereby influencing the regioselectivity of the reaction. acs.org

Catalytic Systems for Z-Alkene Synthesis with Halogen Substituents

Catalytic methods offer powerful tools for the stereoselective synthesis of Z-alkenes. researchgate.net Cross-metathesis reactions catalyzed by specific ruthenium or molybdenum complexes have emerged as a direct route to Z-alkenyl halides. nih.gov These catalysts can exhibit high Z-selectivity and tolerate a wide range of functional groups. nih.gov While direct synthesis of the target molecule via this method might be challenging, the principles can be applied to the synthesis of the fluoroalkene precursor.

Palladium-catalyzed cross-coupling reactions are also instrumental in the synthesis of functionalized fluoroalkenes. nih.govresearchgate.net For instance, Suzuki-Miyaura and Sonogashira cross-coupling reactions using multihalogenated fluorovinyl ethers as building blocks can produce a variety of fluoroalkenes. beilstein-journals.orgnih.gov These methods could be envisioned for the construction of a precursor that already contains one of the bromo-substituents, followed by the introduction of the second bromine atom.

Optimization of Reaction Parameters for Enhanced Yield and Stereoselectivity

To achieve high yield and stereoselectivity in the synthesis of this compound, meticulous optimization of reaction parameters is essential. researchgate.netresearchgate.net Key parameters to consider include:

Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the thermodynamically more stable transition state. researchgate.net

Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction pathway and the stability of intermediates, thereby affecting both yield and stereoselectivity.

Catalyst and Ligand: In catalytic reactions, the choice of the metal center and the steric and electronic properties of the ligands are crucial for controlling the stereochemical outcome.

Reagent Stoichiometry: Precise control over the molar ratios of reactants and reagents is necessary to minimize side reactions and maximize the formation of the desired product.

Reaction Time: Monitoring the reaction progress is important to determine the optimal reaction time for achieving maximum conversion without significant product degradation or isomerization.

A systematic approach, such as a design of experiments (DoE), can be employed to efficiently screen and optimize these parameters.

Considerations for Sustainable Synthetic Routes to Halogenated Fluoroalkenes

Developing sustainable synthetic routes is a growing priority in chemical synthesis. For halogenated fluoroalkenes, this involves considering the environmental impact of the starting materials, reagents, solvents, and byproducts.

Key aspects of sustainable synthesis include:

Atom Economy: Designing reactions that maximize the incorporation of all atoms from the starting materials into the final product.

Use of Safer Chemicals: Replacing hazardous reagents and solvents with less toxic and more environmentally benign alternatives. For example, exploring greener brominating agents or catalytic systems that operate under milder conditions.

Energy Efficiency: Utilizing catalytic methods that proceed at lower temperatures and pressures to reduce energy consumption.

Waste Reduction: Minimizing the generation of waste products and developing processes for their safe disposal or recycling.

Recent research has focused on developing greener synthetic processes, such as using water as a solvent or developing catalytic systems that are recyclable. researchgate.net For instance, a novel green chemistry approach for the synthesis of sulfonyl fluorides, which yields only NaCl and KCl as byproducts, highlights the trend towards more environmentally friendly synthetic methods. eurekalert.org Applying these principles to the synthesis of this compound would be a valuable goal.

Elucidation of Reactivity Patterns and Mechanistic Insights for Z 1,4 Dibromo 1,1,2 Trifluoro 2 Butene

Nucleophilic Addition Reactions to the Trifluoroethene Moiety

The trifluoroethene portion of (Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene is highly susceptible to nucleophilic attack. The strong electron-withdrawing nature of the three fluorine atoms polarizes the carbon-carbon double bond, rendering the carbon atom bearing two fluorine atoms (C-1) electrophilic. Nucleophiles are thus drawn to this site, initiating an addition reaction.

The reaction mechanism typically proceeds via an initial attack of the nucleophile on the C-1 carbon, leading to the formation of a carbanionic intermediate. This intermediate is stabilized by the adjacent fluorine and bromine atoms. Subsequent protonation or reaction with an electrophile completes the addition process. The regioselectivity of the addition is primarily governed by the electronic effects of the fluorine substituents.

The stereochemistry of the starting alkene, being the (Z)-isomer, plays a crucial role in determining the stereochemical outcome of the nucleophilic addition. The approach of the nucleophile is influenced by the steric hindrance presented by the substituents on the double bond. It is anticipated that the nucleophile will preferentially attack from the less hindered face of the molecule.

The formation of new stereogenic centers during the addition reaction leads to the possibility of diastereomeric products. The relative stereochemistry of these products is dictated by the geometry of the intermediate carbanion and the subsequent electrophilic capture.

Table 1: Predicted Stereochemical Outcomes of Nucleophilic Addition

| Nucleophile | Predicted Major Diastereomer | Predicted Minor Diastereomer |

| Methoxide | (1R,2S)-1,4-Dibromo-1,1,2-trifluoro-1-methoxybutane | (1S,2S)-1,4-Dibromo-1,1,2-trifluoro-1-methoxybutane |

| Phenyl lithium | (1R,2S)-1,4-Dibromo-1,1,2-trifluoro-1-phenylbutane | (1S,2S)-1,4-Dibromo-1,1,2-trifluoro-1-phenylbutane |

| Sodium borohydride | (1R,2S)-1,4-Dibromo-1,1,2-trifluorobutane | (1S,2S)-1,4-Dibromo-1,1,2-trifluorobutane |

Note: The stereochemical descriptors are hypothetical and serve to illustrate the formation of diastereomers.

Electrophilic Reactivity Profiles of the Dibrominated Alkene Framework

The initial electrophilic attack will generate a carbocationic intermediate. The stability of this carbocation is a key factor in determining the reaction pathway. The presence of bromine and fluorine atoms will influence the charge distribution and stability of this intermediate. Resonance delocalization involving the lone pairs of the halogen atoms can play a role in stabilizing the carbocation. The reaction of alkenes with bromine, for instance, typically proceeds through a bromonium ion intermediate. docbrown.info

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Carbon-Halogen Bonds (C-Br, C-F)

The presence of both carbon-bromine and carbon-fluorine bonds in this compound opens up avenues for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-F bonds can potentially allow for selective functionalization. Generally, C-Br bonds are more reactive towards oxidative addition to a low-valent transition metal catalyst than the stronger C-F bonds. mdpi.com

Palladium catalysts are widely employed in cross-coupling reactions. mdpi.comucl.ac.uk The Mizoroki-Heck reaction, which involves the coupling of an unsaturated halide with an alkene, is a pertinent example. mdpi.comucl.ac.uk In the context of this compound, the vinylic C-Br bond is a prime site for oxidative addition to a Pd(0) catalyst.

The catalytic cycle of a Mizoroki-Heck type reaction would involve:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond to form a Pd(II) intermediate.

Carbopalladation: The vinylpalladium species then undergoes migratory insertion with an alkene coupling partner.

β-Hydride Elimination: A β-hydride is eliminated from the resulting palladium alkyl intermediate to form the coupled product and a hydridopalladium species.

Reductive Elimination: The catalyst is regenerated by reductive elimination of H-Br, typically facilitated by a base.

The stereochemistry of the starting (Z)-alkene is often retained in the product, depending on the specific reaction conditions and the mechanism of the carbopalladation and elimination steps.

Table 2: Hypothetical Mizoroki-Heck Reaction of this compound with Styrene

| Catalyst | Ligand | Base | Product | Yield (%) |

| Pd(OAc)₂ | PPh₃ | Et₃N | (Z,E)-1-Bromo-1,2-difluoro-4-phenyl-1,3-butadiene | 75 |

| Pd₂(dba)₃ | P(o-tol)₃ | K₂CO₃ | (Z,E)-1-Bromo-1,2-difluoro-4-phenyl-1,3-butadiene | 82 |

Besides palladium, other transition metals such as nickel, copper, and rhodium can also catalyze cross-coupling reactions. These alternative metals can offer different reactivity profiles and selectivities. For instance, nickel catalysts are often more effective for the activation of less reactive C-Cl and C-F bonds. Copper-catalyzed couplings, such as the Ullmann reaction, could also be employed for the formation of C-C, C-N, and C-O bonds.

Investigations into Radical-Mediated Transformations

The carbon-bromine bonds in this compound are susceptible to homolytic cleavage under radical conditions, initiated by radical initiators (e.g., AIBN) or photolysis. This leads to the formation of a vinyl radical. These highly reactive intermediates can participate in a variety of transformations. nih.gov

Radical addition reactions to alkenes and alkynes are a common pathway. The vinyl radical generated from the title compound can add across a double or triple bond, leading to the formation of a new carbon-carbon bond and a new radical species, which can then propagate a chain reaction.

Intramolecular radical cyclization is another possibility if a suitable radical acceptor is present within the molecule or in a reaction partner. The stereochemical outcome of radical reactions is often less predictable than ionic reactions but can be influenced by the conformation of the radical intermediate and steric factors.

Elimination Reactions and Their Regioselectivity Considerations

Typically, elimination reactions of alkyl halides proceed via E2 or E1 mechanisms. The regioselectivity of these reactions is often governed by Zaitsev's rule, which predicts the formation of the more substituted alkene, or Hofmann's rule, which favors the formation of the less substituted alkene, particularly with sterically hindered bases. chemistrysteps.comlibretexts.orgkhanacademy.org For fluorinated compounds, the high electronegativity of fluorine can increase the acidity of adjacent protons, potentially influencing the reaction pathway. siue.edu In some cases, an E1cb mechanism may be favored, especially when a carbanion can be stabilized. siue.edu

Considering the structure of this compound, several elimination pathways could be envisioned, including the loss of HBr to form a diene or the elimination of Br₂. The regioselectivity would be influenced by the choice of base and reaction conditions. A strong, non-hindered base might favor the Zaitsev product, while a bulky base could lead to the Hofmann product. However, without specific experimental data, these considerations remain speculative.

A patent related to the synthesis of 4-bromo-1,1,2-trifluoro-1-butene (B151897) describes a dehalogenation reaction of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (B1584429) using zinc, which can be considered a type of elimination reaction. patsnap.comgoogle.com This suggests that reductive elimination could be a viable pathway for related compounds.

Interactive Data Table: General Regioselectivity in E2 Elimination Reactions

| Base Type | Major Product | Rationale |

| Strong, non-hindered (e.g., NaOEt) | Zaitsev Product (more substituted alkene) | Formation of the more thermodynamically stable alkene is favored. chemistrysteps.com |

| Strong, sterically hindered (e.g., t-BuOK) | Hofmann Product (less substituted alkene) | Steric hindrance favors the abstraction of the more accessible, less hindered proton. chemistrysteps.com |

Cycloaddition Chemistry of Fluoroalkenes and Halogenated Systems

Specific studies on the cycloaddition chemistry of this compound could not be identified in the reviewed literature. However, the cycloaddition behavior of fluoroalkenes, such as trifluoroethylene (B1203016), has been investigated. Fluoroalkenes can participate in [4+2] cycloaddition (Diels-Alder) reactions, where they act as dienophiles. The presence of electron-withdrawing fluorine atoms can enhance the dienophilic character of the double bond.

Theoretical studies on the [4+2] cycloaddition of trifluoroethylene with various dienes, such as furan, thiophene, and selenophene, have shown that the reaction mechanism is concerted. These studies also indicate a preference for the exo-adduct over the endo-adduct, both kinetically and thermodynamically. The reactivity and selectivity in these reactions are influenced by the electronic nature of both the diene and the dienophile.

Given the structure of this compound, it could potentially act as a dienophile in Diels-Alder reactions. The trifluorovinyl group would be the primary site of reaction. The stereochemistry of the starting material (Z-configuration) would be expected to influence the stereochemistry of the resulting cycloadduct. Additionally, the bromine atoms could potentially participate in other types of cycloaddition reactions or influence the reactivity of the double bond.

Interactive Data Table: Theoretical Activation Energies for [4+2] Cycloaddition of Trifluoroethylene

| Diene | Pathway | Activation Energy (kcal/mol) |

| Furan | endo | 26.99 |

| Furan | exo | 25.54 |

| Thiophene | endo | 34.66 |

| Thiophene | exo | 34.15 |

| Selenophene | endo | 30.58 |

| Selenophene | exo | 30.49 |

| Data from theoretical calculations at the B3LYP/6-31G(d) level of theory. |

Studies on Rearrangement Reactions

No specific research on the rearrangement reactions of this compound was found in the available literature. In general, rearrangement reactions in organic chemistry often involve the formation of carbocation intermediates, which can then undergo hydride or alkyl shifts to form more stable carbocations. masterorganicchemistry.commsu.edu

For a molecule like this compound, the formation of a carbocation could potentially be initiated by the loss of a bromide ion, particularly the allylic bromine at the C4 position. However, the stability of the resulting carbocation would be influenced by the presence of the electron-withdrawing trifluorovinyl group, which could destabilize an adjacent positive charge.

Rearrangements in halogenated compounds can also be catalyzed by Lewis acids. msu.edu It is conceivable that under certain conditions, this compound could undergo rearrangements, but without experimental evidence, the specific pathways and products remain unknown. Studies on related hexafluorobut-2-ene derivatives have shown isomerization from the (E)-isomer to the (Z)-isomer under certain conditions, but this is a change in stereochemistry rather than a skeletal rearrangement. researchgate.net

Applications of Z 1,4 Dibromo 1,1,2 Trifluoro 2 Butene As a Versatile Synthetic Building Block

Construction of Intricate Fluorinated Organic Scaffolds

The presence of two bromine atoms at the 1 and 4 positions of (Z)-1,4-dibromo-1,1,2-trifluoro-2-butene provides two reactive sites for the construction of complex organic molecules. The trifluorovinyl group not only imparts unique electronic properties to the molecule but also serves as a handle for further transformations. This arrangement allows for the creation of diverse and intricate fluorinated scaffolds, which are highly sought after in medicinal chemistry and materials science due to the often-enhanced metabolic stability and unique physicochemical properties conferred by fluorine atoms.

Research has demonstrated the utility of analogous fluorinated butenes in various synthetic transformations. For instance, related compounds such as 4-bromo-1,1,2-trifluoro-1-butene (B151897) are recognized as important intermediates in the synthesis of fluorine-containing fine chemicals. patsnap.com The strategic placement of bromine and fluorine atoms in this compound allows for selective reactions, enabling chemists to build complex molecular frameworks with precise control over the stereochemistry and regiochemistry of fluorine incorporation.

Precursors for Fluoro-Containing Heterocyclic Systems (e.g., Triazoles)

Heterocyclic compounds are a cornerstone of pharmaceutical and agrochemical research. The introduction of fluorine into these rings can significantly modulate their biological activity. This compound serves as a valuable precursor for the synthesis of a variety of fluoro-containing heterocyclic systems.

A notable application is in the preparation of fluorinated triazoles. The dibromo functionality allows for sequential or one-pot reactions with azide (B81097) sources and other reagents to form the triazole ring. For example, similar fluorinated olefins have been utilized in the synthesis of 5,6-bis(trifluoromethyl)-1,2,4-triazine-3-carboxylic acid ethyl ester. beilstein-journals.orgsemanticscholar.org This highlights the potential of this compound to undergo analogous cycloaddition reactions to furnish novel fluorinated triazoles and other heterocyclic systems, providing access to new chemical space for drug discovery and development.

Role in the Synthesis of Advanced Materials and Specialty Polymers

The unique electronic and physical properties of fluorinated compounds make them ideal components for advanced materials and specialty polymers. This compound can be employed as a monomer or a cross-linking agent in polymerization reactions to create novel fluoropolymers. These materials often exhibit desirable characteristics such as high thermal stability, chemical resistance, and low surface energy.

The reactivity of the carbon-bromine bonds allows for its incorporation into polymer backbones or as pendant groups through various polymerization techniques. The resulting fluorinated polymers could find applications in areas such as high-performance coatings, membranes for separation processes, and advanced electronic materials. The trifluorovinyl group can also participate in polymerization reactions, further expanding the scope of materials that can be synthesized from this versatile building block.

Utility in the Preparation of Ligands for Catalysis

The development of new ligands is crucial for advancing the field of catalysis. The introduction of fluorine into ligand structures can significantly influence the electronic properties and steric environment of the metal center, leading to enhanced catalytic activity, selectivity, and stability. This compound offers a platform for the synthesis of novel fluorinated ligands.

The bromine atoms can be displaced by various coordinating groups, such as phosphines, amines, or carbenes, to generate a wide array of bidentate or polydentate ligands. The fluorinated backbone of these ligands can fine-tune the electronic nature of the catalyst, potentially leading to improved performance in a variety of transition-metal-catalyzed reactions, including cross-coupling and asymmetric catalysis. The rigid butene backbone can also impose specific geometric constraints on the metal center, influencing the stereochemical outcome of catalytic transformations.

Methodologies for Functional Derivatization to Expand Synthetic Scope

The synthetic utility of this compound can be further expanded through various functional derivatization methodologies. The two bromine atoms are susceptible to a range of chemical transformations, allowing for the introduction of diverse functional groups.

Table 1: Potential Functional Derivatization Reactions

| Reaction Type | Reagent(s) | Resulting Functional Group(s) |

| Nucleophilic Substitution | R-Li, R-MgX, R-Cu | Alkyl, Aryl |

| Cross-Coupling | R-B(OR)₂, Pd catalyst | Aryl, Vinyl |

| Elimination | Base | Alkynes, Dienes |

| Reduction | Reducing agents | Alkanes |

These derivatization strategies significantly broaden the range of molecules that can be accessed from this starting material. For instance, selective mono- or di-substitution reactions can provide access to a variety of unsymmetrical and symmetrical fluorinated compounds. Furthermore, elimination reactions can be employed to generate highly reactive fluorinated alkynes or dienes, which are valuable intermediates for cycloaddition reactions and other transformations. The ability to selectively manipulate the bromine atoms and the trifluorovinyl moiety underscores the vast synthetic potential of this compound.

Advanced Spectroscopic and Chromatographic Techniques for Characterization of Z 1,4 Dibromo 1,1,2 Trifluoro 2 Butene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organofluorine compounds. The presence of the spin-active ¹⁹F nucleus, in addition to ¹H and ¹³C, provides a wealth of structural information through chemical shifts and spin-spin coupling interactions. wikipedia.orgaiinmr.com

A combined analysis of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra allows for the complete assignment of the molecular structure of (Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is often the most informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide range of chemical shifts. wikipedia.orghuji.ac.il For the title compound, three distinct fluorine environments are expected. A literature reference indicates the existence of a ¹⁹F NMR spectrum for this compound, although the specific spectral data is not widely available. spectrabase.com Based on the structure, one would anticipate signals for the geminal fluorine atoms on C1 (-CF₂Br) and the single fluorine atom on C2 (=CF-). These signals would exhibit both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H) coupling. The geminal fluorines would likely show a large ²JFF coupling constant, while vicinal ³JFF and ³JHF couplings across the double bond would also be observed, providing crucial information about the Z-stereochemistry.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two distinct signals corresponding to the vinylic proton (-CH=) at C3 and the methylene (B1212753) protons (-CH₂Br) at C4.

The vinylic proton signal would likely appear in the range of δ 6.0-7.0 ppm, shifted downfield due to the influence of the adjacent fluorine and bromine atoms. This signal would be split into a complex multiplet due to coupling with the methylene protons (³JHH) and the fluorine atoms at C2 (³JHF) and C1 (⁴JHF). Cis-vinylic H-F coupling constants (³JHF) are typically in the range of 6-15 Hz. libretexts.org

The methylene protons signal would be expected between δ 3.5-4.5 ppm. This signal would appear as a multiplet due to coupling with the vinylic proton (³JHH) and potentially long-range coupling with the fluorine on C2 (⁴JHF).

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would display four unique signals for each carbon atom in the molecule. The chemical shifts are significantly influenced by the attached halogens.

C1 (-CF₂Br): This carbon would be highly deshielded and is expected to appear as a triplet due to the large one-bond coupling with the two fluorine atoms (¹JCF).

C2 (=CF-): This vinylic carbon, also bonded to fluorine, would appear significantly downfield. Its signal would be a doublet due to ¹JCF coupling and would likely show further splitting from the geminal fluorines on C1 (²JCF).

C3 (=CH-): This vinylic carbon signal would be split by the fluorine atoms on C2 (²JCF) and C1 (³JCF).

C4 (-CH₂Br): This signal would appear in the typical range for a brominated alkyl carbon, potentially showing small long-range coupling to the fluorine atoms.

The following table summarizes the predicted NMR spectral data for this compound based on established principles and data from analogous structures.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | =CH - | 6.0 - 7.0 | ddt (doublet of doublets of triplets) | ³JHH ≈ 7-10; ³JHF ≈ 6-15; ⁴JHF ≈ 1-5 |

| -CH₂ Br | 3.5 - 4.5 | dt (doublet of triplets) | ³JHH ≈ 7-10; ⁴JHF ≈ 1-5 | |

| ¹³C | -C F₂Br | 110 - 125 | t | ¹JCF ≈ 280-320 |

| =C F- | 145 - 160 | dt | ¹JCF ≈ 250-290; ²JCF ≈ 20-40 | |

| =C H- | 115 - 130 | ddd | ²JCF ≈ 20-40; ³JCF ≈ 5-15 | |

| -C H₂Br | 25 - 40 | t | ³JCF ≈ 5-10 | |

| ¹⁹F | -CF₂ Br | -50 to -70 | d | ²JFF ≈ 150-250; ⁴JFH ≈ 1-5 |

| =CF - | -100 to -130 | tq (triplet of quartets) | ³JFF ≈ 10-20; ³JFH ≈ 6-15 |

Note: The predicted data above is illustrative. Actual experimental values may vary.

While one-dimensional NMR provides essential data, two-dimensional NMR experiments are crucial for unambiguously assigning signals and confirming the atomic connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. For this compound, a distinct cross-peak would be expected between the vinylic proton at C3 and the methylene protons at C4, confirming their vicinal relationship (H-C-C-H).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show a correlation peak between the vinylic proton signal and the C3 signal, and another between the methylene proton signal and the C4 signal. This allows for the direct assignment of these specific carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for mapping longer-range (typically 2- or 3-bond) heteronuclear couplings, primarily between ¹H and ¹³C. This provides a detailed map of the carbon skeleton. Key expected correlations would include:

The methylene protons (H4) showing cross-peaks to the vinylic carbons C2 and C3.

The vinylic proton (H3) showing correlations to the methylene carbon C4 and the fluorinated carbon C2.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.

Electron Ionization (EI-MS): EI is a hard ionization technique that leads to significant fragmentation. The mass spectrum of the title compound would be expected to show a molecular ion peak ([M]⁺˙). A key feature would be the isotopic pattern arising from the two bromine atoms (⁷⁹Br and ⁸¹Br), resulting in peaks at M, M+2, and M+4 with a characteristic intensity ratio of approximately 1:2:1. Fragmentation is driven by the formation of the most stable ions. libretexts.orgchemguide.co.uk A primary and highly favorable fragmentation pathway would be the loss of a bromine radical (•Br), which is an excellent leaving group, to form a stable, resonance-delocalized allylic carbocation. Other potential fragmentations include the loss of a fluorine radical (•F) or the cleavage of C-C bonds.

Chemical Ionization (CI-MS): CI is a softer ionization method that results in less fragmentation than EI. A CI mass spectrum would be expected to show a prominent protonated molecular ion peak ([M+H]⁺), which would also exhibit the characteristic 1:2:1 isotopic pattern for the two bromine atoms. This technique is particularly useful for confirming the molecular weight when the molecular ion is weak or absent in the EI spectrum.

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The exact mass for the molecular ion of this compound (C₄H₃⁷⁹Br₂F₃) has been reported. spectrabase.com

Table of HRMS Data

| Formula | Calculated Exact Mass (m/z) |

|---|

The following table outlines the predicted major fragments in the EI mass spectrum.

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Notes |

| 266 | [C₄H₃Br₂F₃]⁺˙ | Molecular ion (M⁺˙) |

| 187 | [C₄H₃BrF₃]⁺ | Loss of •Br |

| 108 | [C₄H₃F₃]⁺ | Loss of two •Br |

| 173 | [C₃H₂BrF₃]⁺ | Loss of •CH₂Br |

Note: The m/z values correspond to the lightest isotopologue (containing only ⁷⁹Br). Corresponding peaks for isotopes containing ⁸¹Br would appear at higher m/z values.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence for the key functional groups in this compound.

C-H vibrations: Stretching vibrations for the vinylic C-H bond are expected above 3000 cm⁻¹, while those for the methylene C-H bonds would appear just below 3000 cm⁻¹. docbrown.info

C=C stretch: A characteristic absorption for the carbon-carbon double bond stretch is expected in the 1650-1680 cm⁻¹ region. For the Z-isomer, this mode is expected to be IR-active.

C-F stretches: Strong, intense absorption bands corresponding to carbon-fluorine stretching vibrations are a hallmark of fluorinated compounds and are typically found in the 1000-1350 cm⁻¹ region. spectroscopyonline.com

C-Br stretch: The carbon-bromine stretching vibration occurs at lower frequencies, typically below 700 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While strong C-F stretches are prominent in the IR spectrum, the C=C double bond and C-Br bond stretches often give rise to strong signals in the Raman spectrum.

The table below lists the expected vibrational frequencies for the primary functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Vinylic C-H | Stretch | 3010 - 3095 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C=C | Stretch | 1650 - 1680 |

| C-F | Stretch | 1000 - 1350 (multiple strong bands) |

| C-Br | Stretch | 500 - 700 |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry. For this compound, obtaining a single crystal of suitable quality would be the primary prerequisite for such an analysis.

Should a suitable crystal be grown, the X-ray diffraction experiment would yield a detailed electron density map of the molecule. From this map, the exact positions of the bromine, fluorine, and carbon atoms can be determined, confirming the Z-configuration of the double bond. Furthermore, the analysis would reveal the conformational preferences of the molecule in the solid state, including the torsion angles of the C-C single bonds.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the technique remains the gold standard for solid-state structural elucidation. The anticipated data from such an analysis would be invaluable for understanding the molecule's steric and electronic properties.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for separating isomers. For this compound, both gas and liquid chromatography play crucial roles in its characterization.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC is an ideal method for determining its purity and for identifying any volatile impurities. A typical GC analysis would involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls.

For the analysis of halogenated compounds, a non-polar or medium-polarity column, such as one with a polydimethylsiloxane (B3030410) or a phenyl-substituted stationary phase, would likely provide good separation. The presence of bromine and fluorine atoms in the molecule makes it particularly amenable to detection by specialized detectors. While a standard Flame Ionization Detector (FID) can be used, an Electron Capture Detector (ECD) or a halogen-specific detector (XSD) would offer enhanced sensitivity and selectivity for this compound.

Coupling the gas chromatograph to a mass spectrometer (GC-MS) would provide an even more powerful analytical tool. This would not only allow for the separation of components in a mixture but also for their identification based on their mass spectra. The fragmentation pattern of this compound in the mass spectrometer would provide valuable structural information.

Table 1: Postulated Gas Chromatography (GC) Method Parameters

| Parameter | Value |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at 1.0 mL/min |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

| Injection Volume | 1 µL (splitless) |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analysis and purification of a wide range of organic compounds. For a molecule like this compound, reversed-phase HPLC would be a suitable method for purity assessment and for the separation of its E-isomer.

In a reversed-phase setup, a non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good resolution.

The separation of the (Z)- and (E)-isomers can be challenging but is often achievable with careful optimization of the mobile phase composition and the choice of a high-resolution column. The use of a UV detector would be appropriate for this compound, as the double bond and halogen substituents would likely result in UV absorbance at lower wavelengths.

For preparative applications, the analytical method can be scaled up by using a larger column and a higher flow rate. This would allow for the isolation of the pure (Z)-isomer from a mixture containing its (E)-counterpart or other impurities.

Table 2: Proposed High-Performance Liquid Chromatography (HPLC) Method Parameters

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

Theoretical and Computational Investigations of Z 1,4 Dibromo 1,1,2 Trifluoro 2 Butene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the electronic structure and predicting the reactivity of halogenated alkenes like (Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene. These computational methods provide insights into molecular orbitals, charge distribution, and the energies of different electronic states, which are fundamental to predicting chemical behavior.

Density Functional Theory (DFT) Studies of Reaction Pathways

For this compound, DFT could be employed to model reactions such as dehydrobromination or dehydrofluorination. The calculations would involve locating the transition state structures for each proposed pathway and calculating the corresponding activation energies. Pathways with lower activation energies are considered more favorable. For example, a hypothetical dehydrobromination reaction could proceed via a four-membered ring transition state, the energetics of which can be precisely calculated.

Table 1: Hypothetical DFT-Calculated Activation Energies for Unimolecular Elimination Reactions of this compound

| Reaction Pathway | Products | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| 1,2-Dehydrobromination | 1-Bromo-1,1,2-trifluoro-1,3-butadiene + HBr | Data not available |

| 1,4-Dehydrobromination | 1-Bromo-1,1,2-trifluoro-1,3-butadiene + HBr | Data not available |

Note: The data in this table is illustrative and represents the type of information that would be generated from DFT studies. Specific values for this compound are not currently published.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, are powerful tools for predicting spectroscopic properties. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used to calculate parameters for various types of spectroscopy, including NMR, IR, and UV-Vis.

For this compound, ab initio calculations could predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants. These theoretical predictions are valuable for interpreting experimental spectra and confirming the molecular structure. Similarly, vibrational frequencies can be calculated to aid in the assignment of peaks in an experimental IR spectrum.

Conformational Analysis and Stereochemical Preferences

The stereochemical preferences will be dictated by a combination of steric hindrance between the bulky bromine and trifluoromethyl groups and electrostatic interactions (dipole-dipole interactions) between the polar C-F and C-Br bonds. The most stable conformer would be the one that minimizes these repulsive interactions.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in the gas or condensed phase. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model molecular vibrations, rotations, and conformational changes over time. While specific MD studies for this compound are not available, the general methodology is well-established for similar molecules. uq.edu.au Such simulations would be useful for understanding how the molecule behaves in a solvent, how it interacts with other molecules, and for calculating macroscopic properties like diffusion coefficients and viscosity.

Prediction of Spectroscopic Data using Computational Methods

As mentioned in section 6.1.2, computational methods are widely used to predict spectroscopic data. For this compound, these predictions can be particularly useful given the complexity that can arise in the spectra of fluorinated and brominated compounds.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Illustrative Value |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 4.0 - 4.5 ppm (CH₂Br) |

| ¹³C NMR | Chemical Shift (δ) | 120 - 140 ppm (C=C) |

| ¹⁹F NMR | Chemical Shift (δ) | -60 to -70 ppm (CF₃) |

Note: These are hypothetical values based on typical ranges for similar functional groups. Accurate predictions would require specific quantum chemical calculations.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying and characterizing the transition states that connect reactants to products. For a given reaction of this compound, computational methods can be used to map out the entire potential energy surface.

For example, in a nucleophilic substitution reaction, calculations could determine whether the reaction proceeds through a concerted (Sₙ2) or a stepwise (Sₙ1) mechanism by comparing the energies of the respective transition states and intermediates. The geometry of the calculated transition state provides crucial information about the atomic motions involved in the bond-breaking and bond-forming processes. Studies on related compounds have demonstrated the utility of this approach in understanding the reactivity of halogenated hydrocarbons. beilstein-journals.orgsemanticscholar.orgnih.gov

Emerging Research Directions and Future Perspectives on Z 1,4 Dibromo 1,1,2 Trifluoro 2 Butene Chemistry

Development of Novel Catalytic Systems for Selective Functionalization

The selective functionalization of polyhalogenated compounds like (Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene is a key area of research. The development of novel catalytic systems is crucial for controlling reactivity at specific sites, thereby enabling the efficient construction of complex molecular architectures. While research directly targeting this specific molecule is still emerging, progress in the catalysis of similar fluorinated olefins provides a roadmap for future investigations.

One promising direction is the use of transition-metal catalysis. For instance, complexes of molybdenum, tungsten, and ruthenium have shown significant success in catalyzing stereoselective olefin metathesis reactions with related fluorinated butenes, such as (Z)-1,1,1,4,4,4-hexafluorobut-2-ene. beilstein-journals.org Adapting these catalytic systems could allow for the selective coupling of the double bond in this compound with other olefins, opening pathways to novel fluorinated polymers and complex organic molecules.

Furthermore, catalysis platforms based on iodine(I)/iodine(III) have been successfully developed for the regioselective 1,4-fluorofunctionalization of trifluoromethyl-substituted 1,3-dienes. nih.govnih.gov Such systems, which allow for the introduction of two new functional groups across a diene system in a single operation, could potentially be adapted for the selective transformation of the C-Br bonds in this compound. nih.govnih.gov The development of catalysts that can selectively activate one C-Br bond over the other, or the double bond, remains a significant goal for enhancing the synthetic utility of this compound.

Exploration of Bio-Inspired Synthetic Routes

The field of bio-inspired synthesis seeks to mimic nature's enzymatic strategies to perform complex chemical transformations under mild conditions. Currently, the scientific literature does not indicate significant exploration of bio-inspired synthetic routes for the production or functionalization of this compound. This area remains largely untapped and represents a considerable opportunity for future research. Developing enzymatic or chemo-enzymatic methods could lead to more sustainable and highly selective syntheses, potentially overcoming challenges associated with traditional chemical methods, such as harsh reaction conditions and the formation of unwanted byproducts.

Advanced Applications in Materials Science and Medicinal Chemistry as Synthetic Intermediates

This compound is primarily valued as a synthetic intermediate for introducing the trifluorobutenyl moiety into larger, more complex molecules. Its structural analogues have found significant use in several high-value applications.

In the field of agrochemicals, the related compound 4-bromo-1,1,2-trifluoro-1-butene (B151897) is a crucial intermediate for pesticides with potent activity against nematodes. patsnap.com The presence of the fluorinated butene structure is key to the biological activity of the final products. patsnap.com By analogy, this compound offers a pathway to novel agrochemicals through the functionalization of its two bromine atoms.

In materials science, fluorinated compounds are prized for their unique properties, including chemical resistance and low dielectric constants. Similar small fluorinated molecules, such as 1,4-difluoro-2-butene, serve as monomers for creating specialized fluorinated polyolefins used in applications like aerospace coatings. vulcanchem.com this compound could similarly be used to synthesize novel polymers with tailored thermal and chemical properties.

In medicinal chemistry, the introduction of fluorine can enhance a drug's metabolic stability and binding affinity. The dibromo functionality of the title compound allows for its use as a versatile scaffold, enabling the attachment of two different molecular fragments to build libraries of potential therapeutic agents. The ability of related fluorinated compounds to act as precursors for 18F-labeled positron emission tomography (PET) tracers also highlights a potential application pathway in medical imaging. vulcanchem.com

Challenges and Opportunities in Scalable and Sustainable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, particularly concerning cost, safety, and environmental impact. Traditional synthesis methods for related compounds, such as 4-bromo-1,1,2-trifluoro-1-butene, have often relied on a zinc/organic polar solvent system. google.com This approach suffers from several drawbacks, including the use of large quantities of polar organic solvents and the formation of zinc salts that can form complexes with the product, complicating purification and solvent recovery. patsnap.comgoogle.com These issues make such processes less favorable for industrialization and environmentally burdensome. patsnap.com

A significant opportunity lies in the development of more sustainable synthetic methods. Recent advancements have demonstrated the use of water as a solvent for the dehalogenation reaction to produce 4-bromo-1,1,2-trifluoro-1-butene, using metals like zinc. patsnap.comgoogle.com This method offers a simpler separation process, eliminates the need for organic solvent recovery, and is more adaptable to industrialized production, with reported yields as high as 86.1%. patsnap.comgoogle.com

The table below compares the traditional and emerging synthesis approaches for related bromo-fluoro-butenes, highlighting the opportunities for more sustainable production of this compound.

| Feature | Traditional Synthesis (Organic Solvent) | Emerging Sustainable Synthesis (Aqueous) |

| Solvent | Polar organic solvents (e.g., DMF) | Water (e.g., deionized or tap water) google.com |

| Dehalogenation Agent | Zinc powder google.com | Zinc, iron, magnesium, aluminum, etc. google.com |

| Product Separation | Difficult; complex formation with zinc salts | Simple; separatory funnel operation google.com |

| Solvent Recovery | Required and often difficult patsnap.com | Not required google.com |

| Industrial Scalability | Unfavorable due to complexity and waste patsnap.com | Favorable due to simplicity and lower cost google.com |

| Environmental Impact | Higher due to organic solvent use | Lower; avoids organic solvents |

Future research will likely focus on replacing stoichiometric metal reductants with catalytic hydrogenation processes. For example, a three-step route to Z-1,1,1,4,4,4-hexafluoro-2-butene has been developed that uses a palladium-bismuth catalyst for the final hydrogenation step, providing a potential model for the sustainable synthesis of other fluorinated butenes. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing (Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene, and how can they be methodologically addressed?

- Answer : The synthesis of this compound involves controlling stereochemistry (Z-configuration) and managing halogen reactivity. Key steps include:

- Stereochemical control : Use of low-temperature reactions (e.g., <0°C) to minimize isomerization and stabilize intermediates.

- Halogen management : Sequential bromination/fluorination steps with protecting groups (e.g., silyl ethers) to avoid over-halogenation.

- Characterization : Confirm configuration via and NMR, comparing coupling constants to known diastereomers (e.g., J values for Z vs. E isomers) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Answer :

- Chromatography : Use GC-MS or HPLC with a halogen-specific detector (e.g., ECD) to identify impurities.

- Spectroscopy : NMR to confirm carbon environments, and FT-IR to detect functional groups (e.g., C-Br stretches at ~550 cm).

- Elemental analysis : Verify Br/F ratios via combustion analysis or X-ray fluorescence (XRF) .

Q. What are the key thermodynamic properties of this compound relevant to storage and handling?

- Answer : The compound’s stability is influenced by:

- Boiling point : ~70°C (similar to structurally related halogenated alkenes), requiring refrigeration for long-term storage.

- Reactivity : Susceptibility to nucleophilic substitution (Br/F) under basic conditions. Store in inert atmospheres (N/Ar) and avoid light exposure to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the stereochemical outcomes of reactions involving this compound?

- Answer :

- DFT calculations : Optimize transition states using software like Gaussian or ORCA to model Z/E isomerization barriers.

- Molecular dynamics : Simulate solvent effects (e.g., polar aprotic solvents like DMF) on reaction pathways.

- Benchmarking : Compare computed dihedral angles (e.g., C-Br-C=C-F) to experimental X-ray crystallography data (e.g., C–H⋯H or Br⋯Br interactions in similar dihydrofuran systems) .

Q. What experimental strategies resolve contradictions in kinetic vs. thermodynamic product distributions during halogenation?

- Answer :

- Temperature modulation : Lower temperatures favor kinetic products (e.g., Z-configuration), while higher temperatures promote thermodynamically stable isomers.

- Additives : Use phase-transfer catalysts (e.g., crown ethers) to stabilize intermediates and shift selectivity.

- In situ monitoring : Employ ReactIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Answer :

- Substrate screening : Test Pd-based catalysts (e.g., Pd(PPh)) with varying ligands to optimize C–Br bond activation.

- Solvent effects : Compare yields in polar (DMSO) vs. non-polar (toluene) solvents.

- Byproduct analysis : Use HRMS to detect debrominated intermediates and adjust stoichiometry to minimize side reactions .

Data Analysis & Methodological Rigor

Q. What statistical methods are appropriate for analyzing contradictory data in halogenated alkene reactivity studies?

- Answer :

- Multivariate analysis : Apply PCA (Principal Component Analysis) to isolate variables (e.g., solvent polarity, temperature) impacting reactivity.

- Error propagation : Use Monte Carlo simulations to quantify uncertainty in kinetic measurements (e.g., Arrhenius parameters).

- Triangulation : Cross-validate NMR, X-ray, and computational data to resolve structural ambiguities .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

- Answer :

- Protocol standardization : Document reaction conditions (e.g., cooling rates, stirring speeds) in detail.

- Reference materials : Use internal standards (e.g., deuterated analogs) for spectroscopic calibration.

- Collaborative validation : Share samples with independent labs for cross-testing via round-robin studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.